2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound belongs to a class of spirocyclic compounds, which are notable for their unique ring structures that can influence their chemical properties and biological activities.
The compound is synthesized through specific chemical reactions that involve the formation of spirocyclic structures, often utilizing precursors like tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate . The synthesis methods and their efficiencies can vary based on the chosen approach and conditions.
2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One can be classified as a heterocyclic compound due to the presence of nitrogen and oxygen atoms in its ring structure. It is also categorized under spiro compounds due to its spirocyclic framework.
The synthesis of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One typically involves multi-step organic reactions. Common methods include:
The synthesis may involve the use of various reagents and catalysts to facilitate the reactions. For example, the use of tert-butyl esters can help in forming carboxylate intermediates that are crucial for further transformations leading to the desired product .
The molecular structure of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One includes:
The compound's molecular formula is , with a molecular weight of approximately 272.34 g/mol . The structural representation can be described using SMILES notation: CC(C)(C)OC(=O)N1CCOCC2(CNCCO2)C1
.
2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One can participate in various chemical reactions such as:
The reactivity of this compound is influenced by the electronic effects of the nitrogen and oxygen atoms within its structure, which can stabilize or destabilize certain intermediates during reactions.
Further studies are required to elucidate the precise mechanisms at a molecular level and their implications in biological systems.
The physical properties of 2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One include:
The chemical properties encompass:
Relevant data on toxicity or environmental impact is limited but should be considered in applications involving this compound.
2-Methyl-1-(1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecan-4-Yl)Propan-1-One has potential applications in various scientific fields including:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1